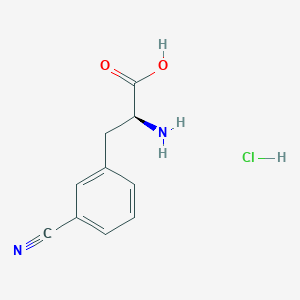

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group (-CN) attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride typically involves the cyanoacetylation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with cyanoacetic acid under acidic conditions to introduce the cyano group. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Incorporated into proteins as a non-natural amino acid to study protein structure and function.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride involves its incorporation into proteins or peptides, where it can act as a probe to study protein dynamics and interactions. The cyano group serves as a vibrational reporter, allowing researchers to monitor changes in the local environment of the protein using techniques such as infrared spectroscopy.

Molecular Targets and Pathways: The compound targets specific sites within proteins, where it can form hydrogen bonds or participate in hydrophobic interactions. These interactions can influence the folding, stability, and function of the protein, providing insights into its biological activity.

Vergleich Mit ähnlichen Verbindungen

4-Cyano-L-phenylalanine: Another derivative with the cyano group at the para position of the phenyl ring.

3-Cyano-D-phenylalanine: The D-enantiomer of 3-Cyano-L-phenylalanine.

3-Cyano-L-tyrosine: A derivative with an additional hydroxyl group on the phenyl ring.

Uniqueness: (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is unique due to its specific positioning of the cyano group, which imparts distinct chemical and physical properties. This positioning allows for selective interactions with proteins and other biomolecules, making it a valuable tool in biochemical and biophysical research.

Biologische Aktivität

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride, also known as 3-Cyanophenylalanine (3-Cl-Phe-HCl), is an amino acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of both an amino group and a cyano group, which confer unique chemical properties that facilitate various biological interactions.

- Molecular Formula : C₁₄H₁₄ClN₃O₂

- Molecular Weight : Approximately 226.66 g/mol

- Functional Groups : Amino group (-NH₂), Cyano group (-C≡N)

The structural characteristics of this compound allow it to mimic L-phenylalanine in biochemical processes, providing insights into enzyme mechanics and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites and receptor binding sites. The cyano group introduces steric hindrance and modifies electronic properties, which can influence enzyme kinetics and receptor functionality.

Key Mechanisms Include :

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction.

- Receptor Ligand Activity : It may function as a ligand for specific receptors, modulating signal transduction pathways.

1. Medicinal Chemistry

Research indicates that this compound serves as a precursor for synthesizing various biologically active compounds, including:

- Enzyme Inhibitors : Targeting specific enzymes involved in metabolic pathways.

- Receptor Ligands : Modulating receptor activity for therapeutic effects.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.0048 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

3. Neurological Disorders

Ongoing research explores the compound's potential in treating neurological disorders due to its ability to influence neurotransmitter systems and neuronal signaling pathways.

Case Studies

- Enzyme Interaction Studies :

- A study demonstrated that incorporating (S)-2-Amino-3-(3-cyanophenyl)propanoic acid into enzyme assays revealed alterations in enzyme kinetics, suggesting its role as a competitive inhibitor.

- Antimicrobial Efficacy :

- In vitro tests showed that derivatives of this compound exhibited significant antibacterial and antifungal activity, making it a candidate for further development into therapeutic agents.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRPFSPUOEZJA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.